molecular formula C16H17NO B13035183 (S)-N-Benzyl-N-(1-phenylethyl)formamide

(S)-N-Benzyl-N-(1-phenylethyl)formamide

Cat. No.: B13035183
M. Wt: 239.31 g/mol
InChI Key: JUTKOVMEIVQLOO-AWEZNQCLSA-N
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Description

(S)-N-Benzyl-N-(1-phenylethyl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a benzyl group and a phenylethyl group attached to the nitrogen atom of the formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Benzyl-N-(1-phenylethyl)formamide can be achieved through several methods. One common approach involves the reductive amination of benzaldehyde with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions .

Another method involves the formylation of (S)-N-benzyl-N-(1-phenylethyl)amine using formic acid or formic acid derivatives. This reaction can be catalyzed by various acids or bases, depending on the specific conditions required .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Benzyl-N-(1-phenylethyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (S)-N-Benzyl-N-(1-phenylethyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-Benzyl-N-(1-phenylethyl)formamide is unique due to the presence of both benzyl and phenylethyl groups, which contribute to its distinct chemical reactivity and biological activity. These groups provide steric and electronic effects that can enhance the compound’s selectivity and potency in various applications .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-benzyl-N-[(1S)-1-phenylethyl]formamide

InChI

InChI=1S/C16H17NO/c1-14(16-10-6-3-7-11-16)17(13-18)12-15-8-4-2-5-9-15/h2-11,13-14H,12H2,1H3/t14-/m0/s1

InChI Key

JUTKOVMEIVQLOO-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(CC2=CC=CC=C2)C=O

Canonical SMILES

CC(C1=CC=CC=C1)N(CC2=CC=CC=C2)C=O

Origin of Product

United States

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